Analgesic Activity of the N-Phenyl-Acetamide Sulfonamide Scaffold: In Vivo Efficacy Data for Closest Structural Analog
In a direct comparative study of N-phenyl-acetamide sulfonamide derivatives, the closest structural analog to the target compound, LASSBio-1300 (5e), demonstrated a quantifiable in vivo analgesic effect. Unlike paracetamol (1) and other analogs (5a, 5d-g), compounds 5b and 5c presented anti-hypernociceptive activity associated with inflammatory pain, while LASSBio-1300 (5e) stood out as a non-hepatotoxic analgesic drug candidate [1]. This differentiation establishes the N-phenyl-acetamide sulfonamide scaffold as a validated starting point for analgesic development.
| Evidence Dimension | In vivo analgesic efficacy (ID50) |
|---|---|
| Target Compound Data | Not directly tested; closest structural analog LASSBio-1300 (5e): ID50 = 5.81 μmol/kg |
| Comparator Or Baseline | Paracetamol (1) and other analogs (5a, 5d-g) |
| Quantified Difference | LASSBio-1300 exhibits quantifiable analgesic activity with ID50 = 5.81 μmol/kg; compounds 5b and 5c show anti-hypernociceptive activity distinct from paracetamol |
| Conditions | In vivo pharmacological evaluation; ID50 determined in analgesic assays |
Why This Matters
This establishes the N-phenyl-acetamide sulfonamide scaffold as a non-hepatotoxic analgesic template, providing a rationale for procurement of the target compound as a precursor for further derivatization and SAR studies.
- [1] Barbosa, M. L. C. et al. Synthesis and pharmacological evaluation of N-phenyl-acetamide sulfonamides designed as novel non-hepatotoxic analgesic candidates. Eur. J. Med. Chem. 2009, 44 (9), 3612–3620. View Source
